4-Ethoxy-3,4-dioxobutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-3,4-dioxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c1-2-11-6(10)4(7)3-5(8)9/h2-3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYGNUHWEVULGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276604 | |
| Record name | 4-ethoxy-3,4-dioxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7597-72-0 | |
| Record name | NSC42326 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-ethoxy-3,4-dioxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatives, Analogues, and Structural Modifications of 4 Ethoxy 3,4 Dioxobutanoic Acid
Design and Synthesis of Functionalized Derivatives for Specific Academic Applications
Intermediate in Medicinal Chemistry Scaffolds (e.g., Sacubitril-related structures)
The butanedioic acid framework, central to 4-Ethoxy-3,4-dioxobutanoic acid, is a key structural element in various pharmaceutically active compounds. Succinic acid and its derivatives are recognized as important intermediates in the synthesis of medicinal agents. tandfonline.com One of the most prominent examples is in the synthesis of Sacubitril (B1662468), a neprilysin inhibitor used in combination with valsartan (B143634) for the treatment of heart failure. nih.govgoogle.com
The synthesis of Sacubitril involves the coupling of a complex amine intermediate, (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester, with a four-carbon dicarbonyl unit. chemicalbook.com Published synthetic routes frequently employ succinic anhydride (B1165640) for this purpose. chemicalbook.comnewdrugapprovals.org In this reaction, the amine attacks the anhydride, leading to the formation of the N-(3-carboxy-1-oxopropyl) amide bond that characterizes the final Sacubitril molecule. chemicalbook.comnewdrugapprovals.org
Given that this compound is an ethyl ester derivative of 2-oxosuccinic acid, it represents a closely related synthon. The core four-carbon dicarbonyl structure is analogous to that provided by succinic anhydride. Synthetic strategies could potentially utilize such β-keto esters as precursors, which can be modified or directly coupled to form the necessary amide linkage in Sacubitril-related scaffolds. The versatility of β-dicarbonyl compounds in forming new carbon-carbon and carbon-heteroatom bonds makes them valuable in constructing complex pharmaceutical intermediates. pressbooks.pub
Derivatization for Non-Linear Optical Properties
The development of materials with non-linear optical (NLO) properties is a significant area of materials science research, with applications in telecommunications and imaging. researchgate.net The NLO response of a molecule is often linked to its electronic structure, particularly the presence of conjugated π-systems and donor-acceptor groups that facilitate intramolecular charge transfer. nih.gov
While specific research on the non-linear optical properties of this compound is not extensively documented in the literature, its molecular framework possesses features that are promising for derivatization into NLO-active materials. The compound is a β-dicarbonyl, a class of molecules known for their synthetic utility and unique electronic properties. pressbooks.pub The presence of two carbonyl groups and an ester allows for a variety of chemical reactions.
Key strategies for inducing NLO properties involve creating extended conjugation and incorporating strong electron donor and acceptor groups. The reactive α-carbon of the β-keto ester system in this compound could be functionalized. nih.govyoutube.com For example, condensation reactions with aromatic aldehydes or amines could be employed to synthesize derivatives with extended π-systems. These reactions can lead to the formation of donor-acceptor-substituted chromophores, which are essential for second-order NLO activity. Studies on other β-diketones have shown that the introduction of functional groups with varying donor-acceptor characteristics can effectively tune their NLO properties. researchgate.net
The synthesis of new donor-acceptor compounds is a common approach to developing materials with high hyperpolarizability values, a key measure of NLO activity. elsevierpure.com By strategically modifying the this compound backbone—for instance, by converting the carboxylic acid to an acceptor group and using the keto-ester portion to link to a donor moiety—it is theoretically possible to design novel NLO materials. The inherent reactivity of the dicarbonyl system provides a chemical handle for building the push-pull electronic asymmetry required for significant NLO effects. researchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C6H8O5 | nih.gov |
| Molecular Weight | 160.12 g/mol | nih.gov |
| CAS Number | 7597-72-0 | nih.gov |
| XLogP3 | 0.1 | nih.gov |
| Exact Mass | 160.03717335 Da | nih.gov |
Advanced Spectroscopic Characterization in Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution and for studying dynamic processes such as tautomerism. For a compound like 4-ethoxy-3,4-dioxobutanoic acid, ¹H and ¹³C NMR would be instrumental in identifying the keto and enol forms and quantifying their equilibrium.
In the case of related β-keto esters, the keto and enol tautomers are in slow exchange on the NMR timescale, allowing for the observation of distinct signals for each form. bldpharm.com The ¹H NMR spectrum of the keto form would be expected to show a methylene (B1212753) singlet, while the enol form would exhibit a vinyl proton signal. The ethoxy group protons (a quartet and a triplet) would also show distinct chemical shifts for each tautomer.
For the analogous compound, diethyl 2-cyano-3-oxosuccinate, ¹H NMR spectra have shown the presence of only one set of signals, indicating that the keto-enol equilibrium is strongly shifted towards the enol form in solution. researchgate.net The spectrum displayed a characteristic signal for the enolic OH proton at approximately 13.6 ppm. researchgate.net
Table 1: Illustrative ¹H NMR Chemical Shifts (δ, ppm) for the Enol Form of a Diethyl 2,3-dioxosuccinate Analog
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₃ (ethoxy) | 1.39 | t |
| -CH₂ (ethoxy) | 4.40 | q |
| Enolic OH | 13.6 | s |
Data is based on the analogue, diethyl 2-cyano-3-oxosuccinate. researchgate.net
¹³C NMR spectroscopy further corroborates the structural assignment. For the keto form of a β-keto ester, two distinct carbonyl carbon signals would be expected. In contrast, the enol form would show signals corresponding to the ester carbonyl, an enolic carbon, and a carbonyl carbon. The ¹³C NMR spectrum of diethyl 2-cyano-3-oxosuccinate confirms the predominance of the enol form. researchgate.net
Table 2: Illustrative ¹³C NMR Chemical Shifts (δ, ppm) for the Enol Form of a Diethyl 2,3-dioxosuccinate Analog
| Carbon | Chemical Shift (ppm) |
|---|---|
| -CH₃ (ethoxy) | 13.8 |
| -CH₂ (ethoxy) | 64.9 |
| C=O (ester) | 161.9 |
| Enolic C-OH | 170.1 |
| C=O (keto) | 176.5 |
Data is based on the analogue, diethyl 2-cyano-3-oxosuccinate. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid, ester, and ketone carbonyl groups.
In the case of its analogue, diethyl 2-cyano-3-oxosuccinate, the IR spectrum provides clear evidence for the presence of the enol form. researchgate.net Key absorption bands include a strong and sharp C≡N stretch, and multiple strong C=O absorption bands corresponding to the different carbonyl environments in the molecule. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the acidic enol OH group. researchgate.net
Table 3: Illustrative IR Absorption Bands for a Diethyl 2,3-dioxosuccinate Analog
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C≡N | 2227 |
| C=O (ester) | 1742 |
| C=O (keto) | 1667 |
| C=C (enol) | 1610 |
| O-H (enol) | 2500-3300 |
Data is based on the analogue, diethyl 2-cyano-3-oxosuccinate. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons. For compounds like this compound, which can exist in conjugated enol forms, UV-Vis spectroscopy is particularly informative.
The keto form typically has a weak n→π* transition at a longer wavelength. The enol form, with its conjugated system, exhibits a much stronger π→π* transition at a shorter wavelength. The position and intensity of the absorption maximum (λ_max) can be influenced by the solvent polarity.
For the analogue, diethyl 2-cyano-3-oxosuccinate, the UV spectrum showed an absorption wavelength at 282 nm, which is characteristic of the conjugated enol form. researchgate.net
Table 4: Illustrative UV-Vis Absorption Data for a Diethyl 2,3-dioxosuccinate Analog
| Tautomer | λ_max (nm) | Molar Absorptivity (ε) | Solvent |
|---|---|---|---|
| Enol Form | 282 | Not Reported | Not Specified |
Data is based on the analogue, diethyl 2-cyano-3-oxosuccinate. researchgate.net
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, revealing bond lengths, bond angles, and intermolecular interactions. For a molecule like this compound, this technique would unambiguously determine whether the keto or enol form is present in the solid state and how the molecules pack in the crystal lattice.
X-ray crystallographic studies on the related compound, diethyl 2-cyano-3-oxosuccinate, have shown that it exists exclusively in the enol form in the solid state. researchgate.net The molecules are packed in hydrogen-bonded dimer stacks. researchgate.net
Table 5: Illustrative Crystallographic Data for a Diethyl 2,3-dioxosuccinate Analog
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.868(1) |
| b (Å) | 17.502(2) |
| c (Å) | 7.643(1) |
| β (°) | 109.83(1) |
| V (ų) | 1114.7(2) |
| Z | 4 |
Data is based on the analogue, diethyl 2-cyano-3-oxosuccinate. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry would confirm its elemental composition.
Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates
The elucidation of transient reaction intermediates is a challenging but critical aspect of understanding reaction mechanisms. Advanced spectroscopic techniques, often used in combination, are employed for this purpose. For the synthesis or reactions of this compound, techniques such as stopped-flow spectroscopy (UV-Vis or IR) could be used to monitor the formation and decay of short-lived species. Time-resolved NMR spectroscopy could also provide structural details of intermediates if their lifetimes are sufficiently long.
In the context of the formation of related β-keto esters via Claisen condensation, spectroscopic methods can be used to follow the progress of the reaction and identify key intermediates. For instance, the disappearance of the starting ester and the appearance of the β-keto ester product can be monitored by IR or NMR spectroscopy. While specific studies on the reaction intermediates of this compound are not available, the principles of applying these advanced techniques would be analogous to those used for other well-studied condensation reactions.
Computational and Theoretical Investigations of 4 Ethoxy 3,4 Dioxobutanoic Acid
Quantum Chemical Studies (DFT/TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical tools used to investigate the electronic structure and properties of molecules. These methods provide a balance between accuracy and computational cost, making them ideal for studying molecules of this size.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. For a flexible molecule like 4-ethoxy-3,4-dioxobutanoic acid, this involves geometry optimization and conformer analysis. The presence of rotatable single bonds, particularly in the ethoxy and butanoic acid chains, gives rise to multiple possible conformations (conformers).
Researchers typically employ DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, to locate the conformers on the potential energy surface. The optimized geometries represent local energy minima. Vibrational frequency calculations are then performed to confirm that these structures are true minima (i.e., have no imaginary frequencies) and to calculate their zero-point vibrational energies. The relative energies of the different conformers can then be compared to identify the most stable (lowest energy) conformation.
Below is a hypothetical data table of optimized geometric parameters for the most stable conformer of this compound, as would be obtained from a DFT calculation.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (keto) | 1.21 Å |
| C=O (ester) | 1.22 Å | |
| C-O (ester) | 1.35 Å | |
| C-C | 1.52 Å | |
| Bond Angle | O=C-C | 121.5° |
| C-O-C | 116.0° | |
| Dihedral Angle | C-C-C-C | 178.5° |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized on the more electron-rich regions, such as the oxygen atoms of the carbonyl and ethoxy groups. The LUMO is likely to be distributed over the dicarbonyl fragment, which acts as an electron-accepting region. Intramolecular charge transfer from the ethoxy group to the dioxobutanoic acid moiety is a possibility that can be investigated by analyzing the composition of the frontier orbitals.
A hypothetical table of calculated electronic properties is presented below.
| Property | Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap | 5.4 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a color-coded map of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, indicating these as sites for electrophilic attack. The hydrogen atom of the carboxylic acid group would exhibit a region of high positive potential, making it the primary site for deprotonation. The carbonyl carbons would show a degree of positive potential, marking them as sites for nucleophilic attack.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying hyperconjugative interactions and charge delocalization.
Hyperconjugation involves the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. These interactions contribute to the stability of the molecule. In this compound, significant hyperconjugative interactions would be expected between the lone pairs of the oxygen atoms and the anti-bonding orbitals of the adjacent C=O and C-C bonds. The magnitude of the second-order perturbation energy (E(2)) from NBO analysis quantifies the strength of these interactions.
A hypothetical NBO analysis summary is provided below.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(O) on C=O | π(C=O) | 25.8 |
| LP(O) on ethoxy | σ(C-C) | 5.2 |
| σ(C-H) | σ*(C=O) | 2.1 |
Molecular Dynamics Simulations for Solvent Interactions and Conformational Dynamics
While quantum chemical studies provide valuable information about the properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on classical mechanics.
For this compound, an MD simulation in a solvent like water would provide insights into its solvation structure and conformational dynamics. The simulation would reveal how water molecules arrange themselves around the solute molecule, forming hydrogen bonds with the carbonyl and carboxyl groups. This information is crucial for understanding the molecule's solubility and its behavior in a biological environment. Furthermore, MD simulations can track the transitions between different conformers over time, providing a dynamic picture of the molecule's flexibility.
Biochemical and Biological Research Applications of 4 Ethoxy 3,4 Dioxobutanoic Acid and Its Analogues
Role in Metabolic Pathway Research
Analogues of 4-ethoxy-3,4-dioxobutanoic acid, particularly diethyl succinate (B1194679), serve as important tools in the study of metabolic pathways. Diethyl succinate is cell-permeable and is readily metabolized within cells via the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. medchemexpress.commdpi.com This property makes it an excellent probe for investigating cellular respiration and energy metabolism.
A significant application is the use of hyperpolarized [1,4-¹³C]-diethylsuccinate in real-time in vivo metabolic imaging. This technique allows researchers to monitor the TCA cycle and related metabolic activities non-invasively, providing critical insights into the metabolic state of tissues and organs. Furthermore, 4-amino-2,4-dioxobutanoic acid, an analogue, has been identified as a metabolite in plants, indicating the relevance of this class of compounds in plant biochemistry as well.
Enzyme Interaction and Substrate Specificity Studies
The structural features of this compound and its analogues make them suitable for studying enzyme-substrate interactions and determining enzyme specificity. For instance, diethyl 2,3-diisopropylsuccinate has been shown to deactivate enzymes by binding to their active sites. biosynth.com This allows for detailed investigations into the structure and function of enzyme catalytic domains.
Furthermore, specific enzymes have been identified that act on these types of molecules. Diethyl 2-methyl-3-oxosuccinate reductase is an enzyme that specifically catalyzes the reduction of diethyl 2-methyl-3-oxosuccinate. Additionally, L-amino acid deaminases, which are important in the production of α-keto acids, show substrate preference for molecules with similar keto-acid functionalities. nih.gov These studies are crucial for understanding the catalytic mechanisms and substrate scope of various enzymes.
Investigations into Potential as Enzyme Inhibitors (e.g., Neprilysin (NEP) inhibitors)
Derivatives of succinic acid have been investigated as inhibitors of various enzymes, with a notable focus on neprilysin (NEP). Neprilysin is a key enzyme in the degradation of several vasoactive peptides, and its inhibition is a therapeutic strategy for conditions like heart failure. nih.govtmc.eduresearchgate.net
The drug sacubitril (B1662468), part of the combination drug sacubitril/valsartan (B143634), is a prodrug that is converted in the body to its active form, LBQ657. nih.govnih.gov A critical feature of LBQ657 is its succinate moiety, which is optimized to interact with key arginine residues (Arg102 and Arg110) in the active site of neprilysin, leading to its potent inhibition. nih.gov This interaction blocks the breakdown of natriuretic peptides, leading to beneficial cardiovascular effects. nih.govnih.gov The success of sacubitril has highlighted the importance of the succinate scaffold in the design of effective neprilysin inhibitors.
Biological Activity Screening of Novel Derivatives (e.g., antimicrobial, anti-inflammatory, anticancer activities in in vitro models)
Novel derivatives of this compound and its analogues have been synthesized and screened for a wide range of biological activities.
Anti-inflammatory Activity: Diethyl succinate has demonstrated anti-inflammatory properties. It can modulate the polarization and activation of microglial cells, which are key immune cells in the brain. medchemexpress.comnih.gov Studies have shown that diethyl succinate reduces the production of reactive oxygen species (ROS) and inhibits mitochondrial fission in microglia, thereby exerting a protective effect against inflammation. medchemexpress.comnih.gov This anti-inflammatory role is significant as it appears to be independent of the succinate receptor SUCNR1, suggesting an intracellular mechanism of action. nih.govnih.gov
Anticancer Activity: Various derivatives have shown promising anticancer activity in in vitro models. For example, novel derivatives of diethyl (2E)-2-[(2E)-(1-arylimidazolidin-2-ylidene)hydrazono]succinate have been synthesized and evaluated for their antitumor effects. nih.gov One particular derivative, ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c] nih.govnih.govgoogle.comtriazin-3-yl]acetate, was identified as a promising lead compound due to its selective cytotoxicity towards cancer cell lines over normal cells. The table below summarizes the in vitro anticancer activity of selected derivatives.
Anticancer Activity of Selected Succinate Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c] nih.govnih.govgoogle.comtriazin-3-yl]acetate | T47D (Breast Cancer) | 5.5 |
| Ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c] nih.govnih.govgoogle.comtriazin-3-yl]acetate | HeLa (Cervical Cancer) | 8.2 |
Data sourced from multiple studies for illustrative purposes.
Antimicrobial Activity: The search for new antimicrobial agents has led to the investigation of various heterocyclic derivatives that can be synthesized from succinate precursors. Thieno[2,3-d]pyrimidine derivatives have been shown to be active against Candida albicans, while others have displayed activity against bacterial strains like Staphylococcus aureus and Bacillus subtilis. researchgate.net Diethyl phthalate, a related simple diester, has also been reported to have antimicrobial properties. researchgate.net The minimum inhibitory concentrations (MIC) for some of these compounds are presented below.
Antimicrobial Activity of Selected Derivatives
| Compound Class | Microorganism | MIC (µg/mL) |
|---|---|---|
| Thieno[2,3-d]pyrimidine derivatives | Candida albicans | Active |
| Thieno[2,3-d]pyrimidine derivatives | Staphylococcus aureus | Active |
| N,N-Diethyl-3-substituted-2-(4-methyl-phenylsulfonamido)alkanamides | Escherichia coli | 12.5 - >1000 |
MIC values represent a range observed for different derivatives within the class. researchgate.net
Precursors in Natural Product Synthesis
Analogues of this compound are valuable starting materials in the total synthesis of complex natural products. For instance, diethyl 2-hydroxysuccinate, which can be derived from 2,3-dihydroxysuccinic acid, serves as a key building block for the synthesis of the side chain of Annonins. Annonins are a class of biologically active natural products that have garnered interest for their potential therapeutic properties.
Studies in Agricultural Chemistry (e.g., plant growth regulation)
In the field of agricultural chemistry, derivatives of succinic acid have been developed and studied as plant growth regulators. google.com These compounds can influence various aspects of plant development, including stem elongation and root growth. For example, certain mono- and di-(aryloxyethyl)succinates have been shown to possess significant growth-retarding effects on plants, reducing both stem and root growth as well as internodal length without causing phytotoxicity. google.com This makes them useful for producing more compact and robust plants in horticulture and agriculture. Furthermore, some acetogenins, for which succinate derivatives can be precursors, are known to have insecticidal effects against various plant pests.
Mechanistic Studies on Chiral Inversion in Biological Systems
The presence of chiral centers and keto-enol tautomerism in compounds like α-keto esters makes them excellent models for studying the mechanisms of chiral inversion in biological systems. Research in this area often involves asymmetric synthesis and dynamic kinetic resolution. These studies explore how enzymes or chiral catalysts can selectively react with one enantiomer of a racemic mixture while the other enantiomer undergoes in situ racemization (inversion of its stereocenter). Understanding these processes is fundamental to stereoselective synthesis and for elucidating how biological systems control the stereochemistry of metabolites.
Applications as Building Blocks for Bioactive Molecules
This compound, and its more commonly studied ester form, diethyl 2,3-dioxosuccinate, represent a class of highly versatile C4 building blocks in organic synthesis. Their characteristic feature is a vicinal dicarbonyl functionality flanked by two ester groups, which imparts a high degree of reactivity and provides multiple sites for chemical modification. This reactivity makes them ideal precursors for the synthesis of a wide array of more complex, biologically active molecules, particularly diverse heterocyclic systems that form the core of many pharmaceutical agents. Researchers have leveraged the unique chemical properties of these compounds and their analogues to construct intricate molecular architectures.
The utility of these succinate derivatives lies in their ability to react with a variety of nucleophiles, leading to the formation of both carbocyclic and heterocyclic rings. The presence of the ester groups also offers handles for further derivatization, allowing for the fine-tuning of molecular properties. Analogues such as diethyl 2-cyano-3-oxosuccinate and diethyl acetylenedicarboxylate (B1228247) have also been extensively explored as synthons for building bioactive scaffolds.
Synthesis of Heterocyclic Scaffolds
A significant application of this compound analogues is in the construction of heterocyclic compounds, which are integral to medicinal chemistry. The reactivity of these building blocks facilitates the synthesis of nitrogen, oxygen, and sulfur-containing rings.
One key analogue, diethyl 2-cyano-3-oxosuccinate, serves as a prime example. This compound can be readily prepared via the Claisen condensation of ethyl cyanoacetate (B8463686) and diethyl oxalate (B1200264). researchgate.netresearchgate.net The synthesis is typically performed using sodium ethoxide in ethanol (B145695) at room temperature. researchgate.netmdpi.com Spectroscopic analyses, including UV, IR, and NMR, along with X-ray crystallography, have confirmed that this compound exists predominantly in its enol form, stabilized by intramolecular hydrogen bonding. researchgate.netresearchgate.net This enolic nature is crucial for its subsequent reactions to form various heterocycles. researchgate.net
Table 1: Synthesis of Diethyl 2-cyano-3-oxosuccinate
| Reactants | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl cyanoacetate, Diethyl oxalate | Sodium ethoxide, Ethanol, Diethyl ether, Room temperature, followed by HCl workup | Diethyl 2-cyano-3-oxosuccinate | 41% | mdpi.com |
Another closely related and widely used analogue is diethyl acetylenedicarboxylate (DEAD). While not a dioxo derivative, its electrophilic alkyne bond provides complementary reactivity for cycloaddition and conjugate addition reactions to form heterocycles. Research has shown that DEAD reacts efficiently with thiosemicarbazone derivatives to produce five-membered S,N-heterocycles known as thiazolines. semanticscholar.org These reactions can be performed under various conditions, including conventional heating in a solvent like ethyl acetate (B1210297) or, more efficiently, using microwave irradiation in solvent-free conditions. semanticscholar.org The microwave-assisted, three-component reaction of thiosemicarbazide, an aldehyde or ketone, and DEAD has been shown to produce thiazoline (B8809763) derivatives in excellent yields. semanticscholar.org
Table 2: Synthesis of Thiazoline Derivatives from Diethyl Acetylene Dicarboxylate (DEAD) and Thiosemicarbazones
| Thiosemicarbazone Derivative | Reaction Method | Reaction Time | Product Yield | Reference |
|---|---|---|---|---|
| Thiosemicarbazone-2-keto ethyl butyrate | Conventional (Stirring in Ethyl Acetate at RT) | 3 hours | 95% | semanticscholar.org |
| Various (from Thiosemicarbazide + Aldehyde/Ketone) | Microwave-assisted (One-pot, 3-component, solvent-free) | Not specified | 95-98% | semanticscholar.org |
| Various | Microwave-assisted (Two-component, solvent-free) | Short | Good to Excellent | semanticscholar.org |
Applications in Natural Product Synthesis
Beyond the synthesis of heterocyclic systems, analogues of this compound are valuable building blocks for constructing the side chains of complex, biologically active natural products. For instance, derivatives of diethyl succinate are employed in the synthesis of the side chain of Annonin I, a natural product known for its cytotoxic properties. researchgate.net A retrosynthetic analysis identifies 2,3-dihydroxysuccinic acid as a key starting material. researchgate.net Through a series of chemical transformations including Fischer esterification and bromination, a key intermediate, diethyl 3-bromo-2-hydroxysuccinate, is formed, which serves as a crucial building block for elaborating the full side chain of the target molecule. researchgate.net This demonstrates how the succinate framework can be strategically modified to create complex acyclic structures with defined stereochemistry, which are essential components of larger bioactive molecules. researchgate.net
Advanced Research Methodologies and Techniques
High-Throughput Screening in Chemical Biology
High-Throughput Screening (HTS) is a cornerstone of modern chemical biology and drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their biological activity. This automated, large-scale approach allows researchers to test thousands of compounds in a short period, identifying "hits" that can be further developed into lead compounds for new drugs or as probes to study biological pathways.
In the context of 4-Ethoxy-3,4-dioxobutanoic acid, HTS would involve the inclusion of this compound in extensive chemical libraries to be screened against a multitude of biological targets. These libraries often contain a diverse range of small molecules, and the screening process can be designed to measure various biological responses, such as enzyme inhibition, receptor binding, or changes in cellular phenotype.
The data generated from HTS campaigns are vast and complex, often requiring sophisticated data analysis techniques to identify true hits and avoid false positives. The primary goal is to move beyond simple activity measurements to a more comprehensive understanding of a compound's biological profile.
Table 1: Illustrative High-Throughput Screening Campaign for this compound
| Assay Type | Target | Description | Potential Outcome |
| Biochemical Assay | Protease X | Measures the direct inhibition of a specific enzyme. | Identification of enzyme inhibitors. |
| Cell-based Assay | Cancer Cell Line Y | Monitors the effect on cell proliferation or viability. | Discovery of cytotoxic or cytostatic agents. |
| Reporter Gene Assay | Transcription Factor Z | Quantifies the activation or repression of a specific signaling pathway. | Elucidation of the mechanism of action. |
| High-Content Screening | Neuronal Cell Culture | Visualizes changes in cellular morphology or protein localization. | Identification of compounds affecting neuronal health. |
Green Chemistry Principles in Synthesis and Derivatization
Green chemistry is a design philosophy that aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. The application of these principles to the synthesis and derivatization of this compound is crucial for developing environmentally benign and economically viable production methods.
The synthesis of α-keto esters, a class to which this compound belongs, has traditionally involved methods that may use hazardous reagents or produce significant waste. mdpi.com For instance, some oxidation strategies employ toxic heavy metal-based oxidizing agents. mdpi.com In contrast, modern green chemistry approaches focus on catalysis, the use of renewable feedstocks, and energy efficiency.
For the synthesis of this compound, several green chemistry strategies could be envisioned. These include the use of biocatalysts, such as enzymes, which can offer high selectivity under mild reaction conditions. Another approach is the development of catalytic systems that utilize molecular oxygen as the oxidant, a much more environmentally friendly alternative to traditional oxidizing agents. organic-chemistry.org
Table 2: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis | Example |
| Catalysis | Use of catalysts to improve reaction efficiency and reduce waste. | Development of a reusable solid acid catalyst for esterification. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | A cycloaddition reaction where all atoms of the reactants are incorporated into the product. |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. | Synthesis from a biomass-derived platform chemical. |
| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of hazardous solvents. | Performing reactions in water or a biodegradable solvent. |
Advanced Purification and Separation Techniques
The isolation and purification of a target compound are critical steps in chemical synthesis and analysis. For this compound, advanced purification techniques are necessary to ensure high purity, which is essential for accurate biological testing and potential therapeutic applications.
Preparative chromatography is a powerful technique for separating complex mixtures and purifying compounds on a larger scale than analytical chromatography. Various forms of preparative chromatography, such as flash chromatography and preparative high-performance liquid chromatography (HPLC), can be employed to isolate this compound from reaction byproducts and unreacted starting materials. The choice of the stationary and mobile phases is crucial for achieving optimal separation.
Crystallization is another key purification method that can yield highly pure crystalline solids. The process involves dissolving the crude product in a suitable solvent and then changing the conditions (e.g., cooling, evaporation) to induce the formation of crystals. A successful crystallization process can not only significantly improve the purity of the compound but also provide crystals suitable for X-ray diffraction analysis, which can determine the three-dimensional structure of the molecule. For instance, the related compound diethyl 2-cyano-3-oxosuccinate has been successfully purified by recrystallization from ethanol (B145695). mdpi.com
Table 3: Comparison of Advanced Purification Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| Preparative HPLC | Differential partitioning of components between a mobile and stationary phase under high pressure. | High resolution, applicable to a wide range of compounds. | Higher cost, solvent consumption. |
| Flash Chromatography | Rapid separation using a column of adsorbent and moderate pressure. | Faster than traditional column chromatography, good for routine purification. | Lower resolution than HPLC. |
| Crystallization | Formation of a solid crystalline structure from a solution. | Can yield very high purity, provides material for structural analysis. | Not all compounds crystallize easily, can be time-consuming. |
Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR) for Analogue Design
Chemoinformatics involves the use of computational methods to analyze and interpret chemical data. A key application of chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
For this compound, QSAR modeling can be a powerful tool for designing analogues with improved properties. The process begins with a dataset of compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. nih.gov These descriptors can include parameters related to size, shape, lipophilicity, and electronic properties.
By applying statistical methods, a QSAR model is built that correlates the molecular descriptors with the observed biological activity. This model can then be used to predict the activity of new, yet-to-be-synthesized analogues of this compound. This in silico approach allows for the prioritization of the most promising candidates for synthesis, thereby saving time and resources. For example, QSAR studies on dicarboxylic acid esters have been used to understand how their chemical structure influences their properties. mdpi.com
Table 4: Key Steps in a QSAR Study for this compound Analogues
| Step | Description | Example Tools/Methods |
| 1. Data Set Preparation | Collection of a series of structurally related compounds with measured biological activity. | A library of dicarboxylic acid esters and their measured enzyme inhibitory concentrations. |
| 2. Molecular Descriptor Calculation | Generation of numerical values that describe the physicochemical properties of the molecules. | Calculation of molecular weight, logP, and topological polar surface area. |
| 3. Model Development | Use of statistical methods to create a mathematical equation linking descriptors to activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |
| 4. Model Validation | Assessment of the predictive power of the QSAR model using internal and external validation sets. | Cross-validation, prediction of the activity of a test set of compounds. |
| 5. Analogue Design | Use of the validated model to predict the activity of new, designed compounds. | In silico design of novel this compound derivatives with predicted higher activity. |
Future Research Directions for 4 Ethoxy 3,4 Dioxobutanoic Acid
Exploration of Underexplored Reaction Pathways for Novel Chemical Transformations
While 4-ethoxy-3,4-dioxobutanoic acid is a valuable building block, its full synthetic potential remains to be unlocked. Future research should focus on exploring reaction pathways beyond standard transformations. Investigating its behavior in multicomponent reactions, for instance, could lead to the rapid assembly of complex molecular architectures from simple precursors in a single step. Another promising avenue is the use of photoredox catalysis to enable novel bond formations and functional group interconversions under mild conditions. Exploring its reactivity with hypervalent iodine reagents could also provide new methods for difunctionalization and the introduction of diverse substituents. Furthermore, leveraging its unique electronic properties in transition-metal-catalyzed cross-coupling reactions could open up new possibilities for carbon-carbon and carbon-heteroatom bond formation. A deeper understanding of its tautomeric equilibria and the selective reaction of each tautomer will be crucial for controlling the outcomes of these new transformations.
Development of Highly Enantioselective Synthetic Routes for Chiral Analogues
The development of enantioselective synthetic routes to chiral analogues of this compound is a critical area for future investigation. The introduction of stereocenters would significantly broaden the compound's applicability, particularly in the synthesis of chiral drugs and agrochemicals. Research in this area could focus on several promising strategies. Asymmetric hydrogenation or transfer hydrogenation of the ketone functionalities using chiral catalysts could provide access to enantioenriched hydroxy- and dihydroxy-butanoic acid derivatives. Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of reactions. Furthermore, organocatalysis, employing small chiral organic molecules, presents a powerful tool for the enantioselective functionalization of the dicarbonyl moiety. The development of enzymatic resolutions or desymmetrization processes could also offer highly efficient and environmentally friendly methods for obtaining enantiopure products.
Elucidation of Complex Biological Interactions and Target Identification
The structural motifs present in this compound, namely the dicarbonyl and ester functionalities, suggest its potential for engaging in various biological interactions. Future research should aim to elucidate these interactions and identify specific molecular targets. This can be achieved through a combination of in silico screening and experimental validation. Computational docking studies can predict potential binding partners, such as enzymes or receptors. These predictions can then be tested experimentally using techniques like affinity chromatography, surface plasmon resonance, and isothermal titration calorimetry. Furthermore, the synthesis of probe molecules derived from this compound, incorporating reporter tags such as fluorescent dyes or biotin, would enable the visualization and identification of its cellular localization and binding partners. Understanding these interactions is a crucial first step towards developing novel therapeutic agents based on this scaffold.
Rational Design of Novel Functional Materials Incorporating the Dioxobutanoic Acid Motif
The unique chemical structure of this compound makes it an attractive candidate for incorporation into novel functional materials. The presence of both a carboxylic acid and an ester group allows for versatile chemical modifications and polymerization reactions. Future research could explore the synthesis of polyesters and polyamides incorporating this dioxobutanoic acid motif, potentially leading to materials with tailored thermal and mechanical properties. The dicarbonyl unit could also be exploited for the design of stimuli-responsive materials, where changes in pH or the presence of specific analytes could trigger a change in material properties. Furthermore, the ability of the dicarbonyl moiety to chelate metal ions could be harnessed to create novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, and separation.
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and synthesis of novel derivatives of this compound. nih.gov ML models can be trained on existing reaction data to predict the outcomes of unexplored reactions, thus guiding synthetic chemists towards the most promising reaction conditions and substrates. nih.gov Generative models can be employed to design novel molecules with desired properties by exploring the vast chemical space around the dioxobutanoic acid scaffold. nih.gov Retrosynthesis prediction tools, powered by AI, can assist in devising efficient synthetic routes to complex target molecules derived from this starting material. nih.gov Furthermore, ML algorithms can be used to predict the biological activity and physicochemical properties of virtual compounds, enabling the prioritization of candidates for synthesis and experimental testing. This synergy between computational and experimental chemistry holds the key to unlocking the full potential of this compound in various scientific disciplines. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing 4-Ethoxy-3,4-dioxobutanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves the introduction of an ethoxy group and oxidation steps. For analogous compounds like 4-(2-Fluorophenyl)-4-oxobutanoic acid, ketone formation via Friedel-Crafts acylation or ester hydrolysis followed by oxidation (e.g., using KMnO₄ or CrO₃) is common . Optimization may require controlling temperature, solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., Lewis acids for electrophilic substitution). Monitoring intermediates via TLC or HPLC is critical .
Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?
- ¹H NMR : The ethoxy group (–OCH₂CH₃) appears as a triplet (~1.3 ppm) and quartet (~3.5 ppm). The carbonyl (C=O) protons of the dioxo moiety resonate downfield (9-10 ppm).
- ¹³C NMR : The ketone carbons (C=O) are observed at ~190-210 ppm, while the ethoxy carbon signals appear at ~60-70 ppm.
- IR : Strong absorption bands for C=O stretches (~1700 cm⁻¹) and C–O–C ether linkages (~1100 cm⁻¹) confirm functional groups .
Q. What safety protocols are essential when handling this compound in the laboratory?
Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Store in a cool, dry place away from oxidizing agents. Waste should be neutralized and disposed of via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Conflicting data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Strategies include:
- High-resolution mass spectrometry (HRMS) to verify molecular formula.
- Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).
- X-ray crystallography for unambiguous structural confirmation .
Q. What experimental designs are effective for studying the reactivity of the ethoxy group in acidic or basic conditions?
- Hydrolysis Studies : React the compound with HCl/NaOH at varying concentrations and monitor via pH titration or conductivity measurements.
- Kinetic Analysis : Use UV-Vis spectroscopy to track reaction rates under different temperatures/pH.
- Byproduct Identification : GC-MS or LC-MS to detect degradation products (e.g., acetic acid derivatives) .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Molecular docking (AutoDock, Schrödinger) to assess binding affinity with target proteins (e.g., enzymes in microbial pathways).
- QSAR models to correlate structural features (e.g., substituent electronegativity) with antimicrobial efficacy.
- ADMET prediction (SwissADME) to evaluate pharmacokinetic properties like bioavailability .
Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?
Q. How do steric and electronic effects of the ethoxy group influence the compound’s interactions in catalytic systems?
The ethoxy group’s electron-donating nature increases electron density on adjacent carbonyls, affecting nucleophilic attack. Steric hindrance can be assessed via:
- Competitive inhibition assays with bulkier substrates.
- DFT calculations to map electrostatic potential surfaces and transition states .
Methodological Notes
- Data Validation : Cross-reference spectral data with PubChem/DSSTox entries to ensure accuracy .
- Experimental Reproducibility : Document reaction conditions meticulously (e.g., humidity, inert atmosphere) to address variability .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for antimicrobial or anticancer assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
